1,1,1-Trifluoro-4-methylpentan-2-ol
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Overview
Description
1,1,1-Trifluoro-4-methylpentan-2-ol: is an organic compound with the molecular formula C6H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with isobutyraldehyde in the presence of a base such as potassium carbonate . The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fluorinated intermediates and catalysts to enhance the reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as or .
Reducing Agents: Such as or .
Substitution Reagents: Such as like or .
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-methylpentan-2-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1,1-Trifluoro-3-methylbutan-2-ol
- 1,1,1-Trifluoro-2-phenylpropan-2-ol
Uniqueness
1,1,1-Trifluoro-4-methylpentan-2-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The combination of a trifluoromethyl group and a hydroxyl group on a pentane backbone makes it a versatile compound for various applications.
Biological Activity
1,1,1-Trifluoro-4-methylpentan-2-ol (TFMP) is a fluorinated organic compound notable for its unique structural features, including three fluorine atoms and a hydroxyl group. This compound has garnered interest in various biological contexts due to its potential as an intermediate in the synthesis of bioactive compounds. The following sections explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂F₃O
- Molecular Weight : 162.16 g/mol
- Structure : The compound features a pentan-2-ol backbone with trifluoromethyl substitution at the 1-position and a methyl group at the 4-position.
The presence of fluorine atoms significantly influences the compound's chemical reactivity and biological interactions due to their high electronegativity.
Biological Activity Overview
Research indicates that TFMP and its derivatives exhibit significant biological activities, particularly in antibacterial and antifungal domains. These properties are attributed to the compound's ability to interact with various biological targets, potentially leading to inhibition of specific enzymes involved in disease processes.
The trifluoromethyl group enhances lipophilicity, allowing TFMP to interact effectively with lipid membranes and proteins. This interaction can influence cellular functions, including:
- Enzyme Inhibition : TFMP derivatives have shown promise in inhibiting enzymes critical for pathogen survival.
- Membrane Interactions : Enhanced hydrophobicity may facilitate better binding to membrane proteins, affecting cell signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of TFMP and related compounds:
-
Antibacterial Activity :
- A study demonstrated that derivatives of TFMP exhibited significant antibacterial effects against various strains of bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of cell wall synthesis.
-
Antifungal Properties :
- Research highlighted the antifungal activity of TFMP against Candida species. The compound was found to interfere with fungal cell membrane integrity, leading to cell lysis.
-
Potential for Drug Development :
- TFMP has been identified as a potential scaffold for developing new pharmaceuticals targeting specific diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methylpentan-2-ol | Contains no fluorine | Less lipophilic than TFMP |
2-Amino-3-(trifluoromethyl)butanoic acid | Contains amino and carboxylic acid groups | More polar due to carboxylic acid |
3-Trifluoromethylphenylamine | Aromatic structure with trifluoromethyl group | Exhibits different reactivity due to aromaticity |
The presence of the trifluoromethyl group in TFMP enhances its lipophilicity and metabolic stability compared to non-fluorinated counterparts, making it particularly relevant in drug design .
Synthesis Methods
Various synthetic approaches have been developed for producing TFMP:
Properties
Molecular Formula |
C6H11F3O |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-4(2)3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChI Key |
QSTJOHVLWZPHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(F)(F)F)O |
Origin of Product |
United States |
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